Cas no 1700546-06-0 (tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate)

tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate
- tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
- EN300-1135875
- 1700546-06-0
-
- Inchi: 1S/C17H34BrNO3/c1-8-10-14(3)11-21-17(7,12-18)13-19(9-2)15(20)22-16(4,5)6/h14H,8-13H2,1-7H3
- InChI Key: OBOZGFRSVOGNAI-UHFFFAOYSA-N
- SMILES: BrCC(C)(CN(C(=O)OC(C)(C)C)CC)OCC(C)CCC
Computed Properties
- Exact Mass: 379.17221g/mol
- Monoisotopic Mass: 379.17221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 11
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 38.8Ų
tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135875-0.5g |
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate |
1700546-06-0 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1135875-5.0g |
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate |
1700546-06-0 | 5g |
$5179.0 | 2023-05-23 | ||
Enamine | EN300-1135875-0.25g |
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate |
1700546-06-0 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1135875-1g |
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate |
1700546-06-0 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1135875-10g |
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate |
1700546-06-0 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1135875-1.0g |
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate |
1700546-06-0 | 1g |
$1785.0 | 2023-05-23 | ||
Enamine | EN300-1135875-10.0g |
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate |
1700546-06-0 | 10g |
$7681.0 | 2023-05-23 | ||
Enamine | EN300-1135875-0.05g |
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate |
1700546-06-0 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1135875-0.1g |
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate |
1700546-06-0 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1135875-5g |
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate |
1700546-06-0 | 95% | 5g |
$3273.0 | 2023-10-26 |
tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate Related Literature
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
Additional information on tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate
Professional Introduction to Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate (CAS No. 1700546-06-0)
Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate, with the CAS number 1700546-06-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of carbamates, which are widely recognized for their diverse applications in agrochemicals, pharmaceuticals, and material science. The unique structure of this molecule, characterized by its tert-butyl group and the presence of both bromo and methyl substituents, makes it a promising candidate for further exploration in synthetic chemistry and drug development.
The molecular formula of Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate can be represented as C₁₁H₂₁BrNO₂. This formula highlights the complexity and diversity of the compound's structure, which includes a long alkyl chain and multiple functional groups. The presence of the tert-butyl group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the bromo substituent provides a site for further functionalization, allowing chemists to tailor the molecule for specific applications.
In recent years, there has been growing interest in carbamate-based compounds due to their potential biological activity. Carbamates are known to exhibit properties such as insecticidal, herbicidal, and fungicidal effects, making them useful in agricultural applications. Furthermore, carbamates have been explored as intermediates in the synthesis of pharmaceuticals, including drugs that target neurological disorders and metabolic diseases. The structural features of Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate make it a particularly interesting molecule for researchers looking to develop new therapeutic agents.
The synthesis of Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate involves multiple steps that require precise control over reaction conditions. The process typically begins with the preparation of a brominated alcohol derivative, followed by the introduction of an ethyl carbamate group. The final step involves the addition of a tert-butyl group to complete the molecule. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
One of the most compelling aspects of this compound is its potential use in drug development. Researchers have been investigating carbamates as scaffolds for new drugs due to their ability to interact with biological targets in unique ways. For instance, studies have shown that carbamates can modulate enzyme activity and receptor binding, making them candidates for treating conditions such as cancer and inflammation. The specific arrangement of functional groups in Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate may provide a foundation for designing novel therapeutics with enhanced efficacy and reduced side effects.
The compound's structural complexity also makes it a valuable tool for synthetic chemists. The presence of multiple reactive sites allows for diverse modifications, enabling researchers to explore various structural analogs. These modifications can be tailored to improve solubility, bioavailability, and metabolic stability, which are essential factors in drug development. By leveraging the versatility of this compound, scientists can accelerate the discovery of new pharmaceuticals and agrochemicals.
In conclusion, Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate (CAS No. 1700546-06-0) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, characterized by its tert-butyl, bromo, and methyl substituents, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development. As research continues to uncover new applications for carbamate-based compounds, Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate is poised to play a crucial role in advancing our understanding of these molecules and their potential benefits.
1700546-06-0 (tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate) Related Products
- 2138007-73-3(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclohexan-1-amine)
- 2097860-20-1(3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea)
- 1334147-45-3(2-(6-bromo-1-ethyl-1H-indol-3-yl)ethan-1-amine)
- 1342071-14-0(4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline)
- 478039-87-1((E)-3-4-(3-Fluoropropoxy)phenyl-N-2-(4-pyridinyl)-4-pyrimidinyl-2-propenamide)
- 2091158-83-5(2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one)
- 159847-82-2(methyl 3-amino-4-cyano-benzoate)
- 2229266-47-9({1-(4-cyclopropyl-1,3-thiazol-5-yl)methylcyclopropyl}methanamine)
- 1257072-82-4(2-chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine)
- 1691642-87-1(2-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1,3-thiazole)




